N-[6-[1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis(1-hydroxyethyl)-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]octadeca-9,12-dienamide
Description
Echinocandin B is a naturally occurring cyclic hexapeptide with a linoleoyl side chain. It belongs to a class of antifungal agents called echinocandins, which inhibit the synthesis of glucan, a major component of the fungal cell wall, via noncompetitive inhibition of a crucial enzyme, β-(1→3)-D-glucan synthase . Echinocandin B is a fermentation product of Aspergillus nidulans and the closely related species, Aspergillus rugulosus .
Properties
IUPAC Name |
N-[6-[1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis(1-hydroxyethyl)-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]octadeca-9,12-dienamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H81N7O16/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-38(65)53-35-26-37(64)48(71)57-50(73)42-43(66)29(2)27-59(42)52(75)40(31(4)61)55-49(72)41(45(68)44(67)32-21-23-33(62)24-22-32)56-47(70)36-25-34(63)28-58(36)51(74)39(30(3)60)54-46(35)69/h9-10,12-13,21-24,29-31,34-37,39-45,48,60-64,66-68,71H,5-8,11,14-20,25-28H2,1-4H3,(H,53,65)(H,54,69)(H,55,72)(H,56,70)(H,57,73) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAUOJMHVEYMQQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(C(CN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC=C(C=C4)O)O)O)C(C)O)C)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H81N7O16 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1060.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Echinocandin B is produced through a combination of fermentation and chemical synthesis. The fermentation process involves culturing Aspergillus nidulans or Aspergillus rugulosus under specific conditions to produce the compound . The echinocandin B nucleus is then chemically re-acylated to produce various derivatives, such as cilofungin . The deacylation of echinocandin B by the action of a deacylase enzyme from Actinoplanes utahensis, followed by reacylation, is a key step in the synthesis of the antifungal drug anidulafungin .
Industrial Production Methods: Industrial production of echinocandin B involves optimizing fermentation conditions to maximize yield. This includes the use of specific carbon sources, such as methyl oleate, which has been shown to significantly enhance the fermentation titer of echinocandin B . Genetic engineering techniques are also employed to enhance the production of echinocandin B by modifying the biosynthetic pathways in the producing strains .
Chemical Reactions Analysis
Types of Reactions: Echinocandin B undergoes several chemical reactions, including deacylation and reacylation. The deacylation process involves the removal of the lipid side chain by a deacylase enzyme, followed by chemical reacylation to produce derivatives such as anidulafungin .
Common Reagents and Conditions: The deacylation of echinocandin B is catalyzed by the deacylase enzyme from Actinoplanes utahensis . The reacylation process involves the use of active esters of the corresponding acids to reintroduce the lipid side chain .
Major Products Formed: The major products formed from the chemical reactions of echinocandin B include various derivatives such as anidulafungin, which is synthesized through a series of deacylation and reacylation steps .
Scientific Research Applications
Echinocandin B has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, echinocandin B and its derivatives, such as anidulafungin, are used as antifungal agents to treat invasive fungal infections . In biology, echinocandin B is used to study the biosynthesis of fungal cell walls and the role of β-(1→3)-D-glucan synthase . In chemistry, echinocandin B serves as a model compound for studying the synthesis and modification of cyclic peptides . Industrially, echinocandin B is produced through fermentation and chemical synthesis for use in pharmaceutical applications .
Mechanism of Action
Echinocandin B exerts its antifungal effects by inhibiting the synthesis of β-(1→3)-D-glucan, a crucial component of the fungal cell wall . This inhibition occurs through noncompetitive inhibition of the enzyme β-(1→3)-D-glucan synthase . The hydrophobic fatty acid chain attached to the echinocandin B core acts as a “hook” that allows the drug to anchor in the fungal cell membrane, enhancing its antifungal activity .
Comparison with Similar Compounds
Echinocandin B is part of the echinocandin class of antifungal agents, which also includes caspofungin, micafungin, and anidulafungin . These compounds share a similar cyclic hexapeptide core but differ in their side chains and specific modifications . For example, caspofungin is derived from pneumocandin B0 and has a unique side chain that enhances its antifungal activity . Micafungin and anidulafungin also have distinct side chains that contribute to their specific pharmacological properties . The unique structure of echinocandin B, particularly its linoleoyl side chain, distinguishes it from other echinocandins and contributes to its specific antifungal activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
